molecular formula C12H23NO2 B1427960 Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate CAS No. 1219402-69-3

Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate

Cat. No.: B1427960
CAS No.: 1219402-69-3
M. Wt: 213.32 g/mol
InChI Key: PFPWKIBAQQJFLR-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate is a chemical compound belonging to the class of piperidine derivatives. This compound is known for its diverse applications, ranging from its use as a pesticide and insecticide to potential roles in medical research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate typically involves the reaction of 3,5-dimethylpiperidine with ethyl 2-bromopropanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, converting the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an insecticide.

    Medicine: Investigated for potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its potent insecticidal properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate exerts its effects involves interaction with specific molecular targets. In the context of its insecticidal properties, it likely interferes with the nervous system of insects, leading to paralysis and death. The exact molecular pathways and targets are subjects of ongoing research, but it is believed to involve the modulation of ion channels and neurotransmitter receptors.

Comparison with Similar Compounds

Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate can be compared with other piperidine derivatives such as:

  • Mthis compound
  • Ethyl 2-(4-methylpiperidin-1-yl)propanoate
  • Ethyl 2-(3,5-dimethylpiperidin-1-yl)butanoate

These compounds share similar structural features but differ in their substituents and chain lengths, which can influence their chemical reactivity and biological activity. Ethyl 2-(3,5-dimethylpiperidin-1-

Properties

IUPAC Name

ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-15-12(14)11(4)13-7-9(2)6-10(3)8-13/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPWKIBAQQJFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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